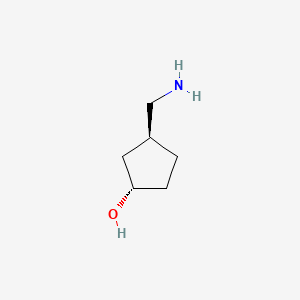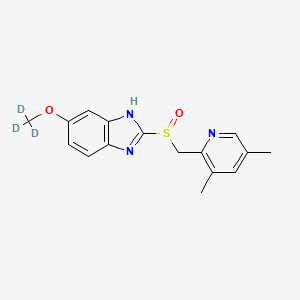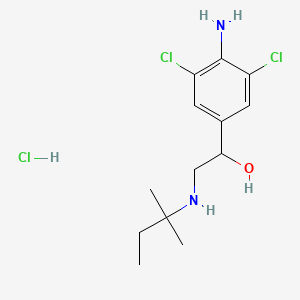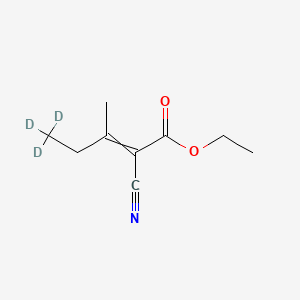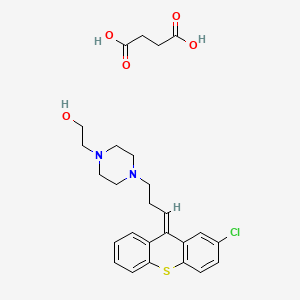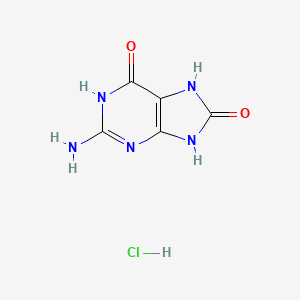
8-羟基鸟嘌呤盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6,8-dihydroxypurine Hydrochloride is produced by oxidative damage of DNA or RNA by reactive oxygen and nitrogen species, including hydroxyl radical and peroxynitrite . It serves as a measure of oxidative stress in biological systems .
Molecular Structure Analysis
The molecular weight of 2-Amino-6,8-dihydroxypurine Hydrochloride is 203.59 . Its molecular formula is C5H5N5O2•HCl . The Infrared Spectrum and Proton NMR Spectrum conform to the structure .Physical And Chemical Properties Analysis
2-Amino-6,8-dihydroxypurine Hydrochloride is a solid substance . It is soluble in water (<1 mg/ml at 25° C), ethanol (sparingly), DMSO (sparingly), DMF (sparingly), and 2 M NaOH (1 mg/ml) .科学研究应用
氧化应激标记物
8-羟基鸟嘌呤是羟基自由基对 DNA 氧化降解的产物 . 它可以用作生物系统中氧化应激的指标 . 细胞 DNA 中 8-羟基鸟嘌呤水平的升高得到其免疫化学检测和增强修复活性的支持 .
风险评估的生物标记物
对人类白细胞 DNA 以及尿液和唾液中 8-羟基鸟嘌呤的分析,是评估个体氧化应激水平的一种很有前景的方法 .
肿瘤学研究工具
活性氧 (ROS) 被认为是癌症和与生活方式相关的疾病的原因 . 研究 8-羟基鸟嘌呤可以帮助了解 ROS 在这些疾病中的作用。
衰老过程的研究
ROS 也可能参与衰老过程 . 研究 8-羟基鸟嘌呤可以提供对衰老过程以及如何管理或减缓衰老过程的见解。
免疫细胞功能研究
8-羟基鸟嘌呤 DNA 糖基化酶 1 (OGG1) 清除细胞中的 8-羟基鸟嘌呤,以防止因氧化应激造成的机能障碍 . OGG1 介导的氧化损伤修复途径在免疫细胞功能的激活和维持中的作用是正在进行的研究课题 .
环境暴露研究
作用机制
Target of Action
8-Hydroxyguanine, also known as 2-Amino-6,8-dihydroxypurine hydrochloride, primarily targets DNA and RNA . It is a major form of oxidative DNA damage produced by reactive oxygen species (ROS), which are generated by environmental agents like ionizing radiation and endogenously in cells by oxygen metabolism .
Mode of Action
8-Hydroxyguanine interacts with its targets (DNA and RNA) by causing oxidative damage . This damage is a result of the oxidation of the guanine base by ROS within a living organism . The compound is also involved in the repair of oxidized DNA by glycosylase .
Biochemical Pathways
The primary biochemical pathway affected by 8-Hydroxyguanine is the oxidative damage base excision repair pathway . This pathway is crucial in preventing cells from suffering dysfunction due to oxidative stress . The compound is also involved in the repair of oxidized DNA by glycosylase .
Pharmacokinetics
It is known that the compound is detectable in biological samples such as urine, serum, and saliva
Result of Action
This can lead to various diseases, including cancer . The compound is cleared from cells by the 8-oxog dna glycosylase 1 (ogg1)-mediated oxidative damage base excision repair pathway to prevent cells from suffering dysfunction due to oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-Hydroxyguanine. For instance, ionizing radiation and many environmental chemicals generate ROS and damage DNA . Additionally, lifestyle factors such as smoking can significantly increase the levels of 8-Hydroxyguanine .
生化分析
Biochemical Properties
8-Hydroxyguanine Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is cleared from cells by the 8-oxoG DNA glycosylase 1 (OGG1)-mediated oxidative damage base excision repair pathway . This interaction helps prevent cells from suffering dysfunction due to oxidative stress .
Cellular Effects
The effects of 8-Hydroxyguanine Hydrochloride on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The increase in the 8-Hydroxyguanine Hydrochloride level in cellular DNA is supported by its immunochemical detection and enhanced repair activity .
Molecular Mechanism
The molecular mechanism of 8-Hydroxyguanine Hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its formation is believed to involve OH radical addition to the C-8 position of guanine followed by oxidation of the radical adduct .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Hydroxyguanine Hydrochloride change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial . The levels of 8-Hydroxyguanine Hydrochloride in the nucleus increase 3- to 4-fold during progression of the cell cycle and reach maximum levels in S phase compared to early G1 .
Dosage Effects in Animal Models
The effects of 8-Hydroxyguanine Hydrochloride vary with different dosages in animal models . For instance, various ROS-forming carcinogens induce increased levels of 8-Hydroxyguanine Hydrochloride in cellular DNA .
Metabolic Pathways
8-Hydroxyguanine Hydrochloride is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . It is produced as a result of the oxidation of the guanine base by reactive oxygen species (ROS) within a living organism .
Transport and Distribution
8-Hydroxyguanine Hydrochloride is transported and distributed within cells and tissues . It is detectable in biological samples, such as urine, serum, and saliva .
Subcellular Localization
The subcellular localization of 8-Hydroxyguanine Hydrochloride affects its activity or function . It is localized both to nuclei and mitochondria . In the nuclei, it is distinctly distributed and co-localized with BrdU at replication foci and with proliferating cell nuclear antigen (PCNA) .
属性
IUPAC Name |
2-amino-7,9-dihydro-1H-purine-6,8-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O2.ClH/c6-4-8-2-1(3(11)10-4)7-5(12)9-2;/h(H5,6,7,8,9,10,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKRTEBHJIBRHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)N1)N=C(NC2=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696516 |
Source


|
| Record name | 2-Amino-7,9-dihydro-3H-purine-6,8-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246818-54-1 |
Source


|
| Record name | 2-Amino-7,9-dihydro-3H-purine-6,8-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
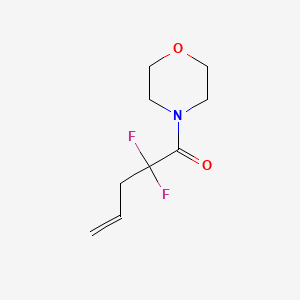
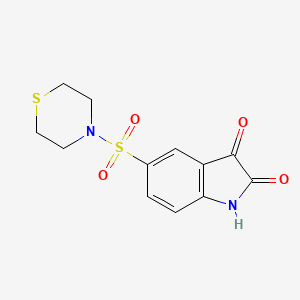
![2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4](/img/structure/B587874.png)

